Fluorine-Driven Molecular Weight and Lipophilicity Shift vs. Non-Fluorinated Analog
The introduction of a single fluorine atom at the 3-position of the phenoxy ring elevates the molecular weight from 195.22 g/mol (methyl 3-(4-aminophenoxy)propanoate, CAS 130198-72-0) to 213.21 g/mol, a net increase of 17.99 Da . This substitution is well-established in medicinal chemistry to increase lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 for aromatic fluorine substitution at this position) and to modulate amine basicity through the electron-withdrawing inductive effect, which can lower the pKa of the adjacent aniline by approximately 0.5–1.0 log units [1]. These changes are material for passive membrane permeability, CYP450 metabolic stability, and target binding electrostatics.
| Evidence Dimension | Molecular weight and lipophilicity shift due to aromatic fluorine substitution |
|---|---|
| Target Compound Data | MW 213.21 g/mol; estimated logP shift ≈ +0.3 to +0.5 vs. non-fluorinated analog |
| Comparator Or Baseline | Methyl 3-(4-aminophenoxy)propanoate (CAS 130198-72-0): MW 195.22 g/mol |
| Quantified Difference | ΔMW = +17.99 Da; ΔlogP (estimated) = +0.3 to +0.5; ΔpKa (aniline, estimated) = −0.5 to −1.0 |
| Conditions | Calculated and literature-consensus values for aromatic fluorine substitution at the ortho/meta position relative to an amine |
Why This Matters
These physicochemical differences directly impact a compound's behavior in biological assays, ADME profiling, and formulation development; procurement of the incorrect non-fluorinated analog will yield different permeability, solubility, and target-binding outcomes.
- [1] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. View Source
